molecular formula C24H20F2N2O6 B15130797 Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate CAS No. 1229006-25-0

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Cat. No.: B15130797
CAS No.: 1229006-25-0
M. Wt: 470.4 g/mol
InChI Key: YAKAVVVOCJICME-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a structurally complex dihydropyridine derivative. Its core framework includes a dihydropyridine ring substituted with a benzyloxy group at position 3, a 2,4-difluorobenzyl carbamoyl moiety at position 5, and a 2-oxoethyl chain at position 1. The methyl ester at position 2 enhances its solubility in organic solvents.

Properties

CAS No.

1229006-25-0

Molecular Formula

C24H20F2N2O6

Molecular Weight

470.4 g/mol

IUPAC Name

methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-4-oxo-1-(2-oxoethyl)-3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C24H20F2N2O6/c1-33-24(32)20-22(34-14-15-5-3-2-4-6-15)21(30)18(13-28(20)9-10-29)23(31)27-12-16-7-8-17(25)11-19(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,27,31)

InChI Key

YAKAVVVOCJICME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C(=CN1CC=O)C(=O)NCC2=C(C=C(C=C2)F)F)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyloxy and carbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. The dihydropyridine core is known to interact with calcium channels, making it a candidate for the development of new calcium channel blockers.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the carbamoyl and difluorobenzyl groups may enhance the compound’s ability to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine core can bind to these channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key motifs, such as ester groups, aromatic substitutions, and heterocyclic cores. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Functional Groups Potential Bioactivity
Target Compound 1,4-dihydropyridine 3-benzyloxy, 5-(2,4-difluorobenzyl carbamoyl), 1-(2-oxoethyl), 2-methyl ester N/A* Ester, carbamate, ketone, fluoroarene Hypothesized enzyme inhibition
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-thiadiazole 4-methoxybenzoate, phenylcarbamoyl 369.40 g/mol Ester, carbamate, thiadiazole Unspecified (safety data only)
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione Thiazolo[3,2-a]pyrimidine 2-fluoro-4-methoxybenzylidene, 4-methoxyphenyl, 7-methyl N/A Ketone, methoxy, fluoroarene, thiazole Structural analysis focus

Notes:

  • Target Compound: The 2,4-difluorobenzyl group may enhance lipophilicity and binding affinity compared to non-fluorinated analogs (e.g., LS-03205’s phenyl group) . Its dihydropyridine core is distinct from thiadiazole or thiazolo-pyrimidine systems in analogs, which could influence redox activity or metabolic stability.

Research Findings and Implications

Bioactivity Hypotheses

  • Fluorine Impact: The 2,4-difluorobenzyl group may improve metabolic stability and target binding compared to non-fluorinated analogs, as seen in FDA-approved fluorinated drugs .
  • Carbamate vs. Thiadiazole : The carbamate linkage in the target compound could enable reversible covalent interactions with serine hydrolases, whereas thiadiazole-based analogs (e.g., LS-03205) might exhibit stronger π-acceptor properties .

Limitations

No direct pharmacological data (e.g., IC50, solubility) are available for the target compound, limiting quantitative comparisons. Structural inferences are drawn from analogs with documented synthesis or crystallography .

Biological Activity

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate (CAS No. 1339879-91-2) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20N2O6
  • Molecular Weight : 384.38 g/mol
  • Structure : The compound features a dihydropyridine ring and various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for preventing oxidative stress-related disorders. The presence of the benzyloxy and difluorobenzyl groups may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may have potential applications in treating neurodegenerative diseases. For instance, derivatives with similar dihydropyridine frameworks have shown efficacy in inhibiting monoamine oxidase (MAO), which is crucial for managing conditions like Parkinson's disease .

Anticancer Potential

The compound's activity against cancer cells has been explored through various studies. The dihydropyridine scaffold is known to interact with multiple biological targets involved in cancer progression, including enzymes like thymidylate synthase and HDAC. Preliminary studies suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

The primary mechanism of action appears to be enzyme inhibition, particularly targeting MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the introduction of electron-withdrawing groups (like difluorobenzyl) enhances the compound's potency against certain biological targets. The presence of the benzyloxy group also plays a significant role in modulating the biological activity by influencing lipophilicity and binding affinity .

Case Studies

  • Neuroprotection in Parkinson's Disease
    A study focusing on compounds similar to methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl) demonstrated potent MAO-B inhibition with an IC50 value significantly lower than traditional treatments like rasagiline, indicating potential for improved therapeutic efficacy .
  • Anticancer Activity Assessment
    In vitro studies assessed the cytotoxic effects of derivatives on various cancer cell lines. The results indicated that modifications in the side chains could lead to increased selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant practices even if specific hazard data is unavailable. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors or aerosols. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists . Store in sealed, dry containers away from ignition sources to prevent electrostatic discharge .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C spectra with reference data for dihydropyridine derivatives (e.g., chemical shifts for benzyloxy, difluorobenzyl, and oxoethyl groups).
  • Mass Spectrometry (MS) : Validate molecular weight (calculated from C22_{22}H19_{19}F2_2N2_2O6_6) using high-resolution MS (HRMS).
  • HPLC Purity Analysis : Achieve ≥99% purity using reverse-phase chromatography, as demonstrated in similar dihydropyridine syntheses .

Q. What are the critical steps for optimizing synthesis yield?

  • Methodological Answer : Key factors include:

  • Reagent Stoichiometry : Ensure precise molar ratios of carbamoyl and benzyloxy precursors to avoid side reactions.
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., carbamoyl coupling) to prevent decomposition.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for improved solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance yield to ~80% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for dihydropyridine derivatives?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies:

  • Modify Substituents : Compare activity of analogs with variations in the 2,4-difluorobenzyl carbamoyl group (e.g., monofluoro vs. trifluoromethyl substitutions) .
  • Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Crystallographic Analysis : Resolve binding modes using X-ray diffraction data, as seen in thiazolo[3,2-a]pyrimidine derivatives .

Q. What strategies can stabilize the 1,4-dihydropyridine core during long-term storage?

  • Methodological Answer : The core is prone to oxidation. Stabilization methods include:

  • Inert Atmosphere Storage : Use argon or nitrogen-filled vials to minimize air exposure.
  • Lyophilization : Convert to a stable lyophilized powder under vacuum, as done for similar hygroscopic compounds .
  • Add Antioxidants : Incorporate 0.1% w/w butylated hydroxytoluene (BHT) in solid formulations .

Q. How can researchers validate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition profiles.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose extrapolation.
  • In Vivo PK Studies : Administer via intravenous/oral routes in rodents, collect plasma samples at timed intervals, and quantify using LC-MS/MS. Adjust doses based on observed half-life and bioavailability .

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